7-Hydroxy-2,5-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of hydroxyl and methyl groups at specific positions on its chromanone structure, making it of significant interest for various scientific investigations.
The chemical has the following identifiers:
This compound is classified under the category of flavonoids, which are known for their antioxidant and anti-inflammatory properties. It has been studied for its potential therapeutic effects in various diseases, including cancer and metabolic disorders .
The synthesis of 7-hydroxy-2,5-dimethylchroman-4-one can be achieved through several methods:
The choice of solvents, temperature control, and the presence of catalysts are critical factors that influence the yield and purity of the synthesized compound. Industrial production often focuses on optimizing these parameters to maximize output while minimizing by-products .
The molecular structure of 7-hydroxy-2,5-dimethylchroman-4-one features a benzopyran framework with specific functional groups that contribute to its reactivity:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 192.211 g/mol |
IUPAC Name | 7-hydroxy-2,5-dimethyl-2,3-dihydrochromen-4-one |
Canonical SMILES | CC1CC(=O)C2=C(O1)C=C(C=C2C)O |
The structural integrity is crucial for its biological activity as it influences how the compound interacts with various biological targets .
7-Hydroxy-2,5-dimethylchroman-4-one undergoes several significant chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or create derivatives with novel properties.
The mechanism of action for 7-hydroxy-2,5-dimethylchroman-4-one involves several biochemical interactions:
These interactions lead to a range of biological effects including anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities.
The compound exhibits moderate lipophilicity with a LogP value around 2.0543, indicating a balance between hydrophilic and lipophilic characteristics that facilitate absorption in biological systems .
7-Hydroxy-2,5-dimethylchroman-4-one has a wide range of applications in scientific research:
Chroman-4-one represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and synthetic adaptability. Defined by a benzopyran core with a saturated C2–C3 bond and a ketone at C4, this heterocyclic system serves as a fundamental template for designing bioactive molecules. Its "privileged" status arises from:
7-Hydroxy-2,5-dimethylchroman-4-one exemplifies this utility, where the C7 hydroxyl enhances hydrogen-bonding capacity, while the C2/C5 methyl groups confer steric stability. Research confirms that such substituted chromanones bind the peripheral anionic site (PAS) of AChE with 4.5-fold higher affinity than tacrine (IC₅₀ = 0.10 μM) [8]. Natural derivatives like naringenin (a flavanone) further underscore the scaffold’s significance, showing neuroprotective and antioxidant effects via VEGF inhibition and oxidative stress modulation [5] [10].
Table 1: Bioactive Chromanone Derivatives and Their Therapeutic Applications
Compound | Substituents | Biological Activity | Target/Mechanism |
---|---|---|---|
Naringenin | 5,7,4'-triOH; 2-phenyl | Antioxidant, Neuroprotective | VEGF inhibition [5] |
Sakuranetin | 7-OCH₃; 2-phenyl | Antifungal | Phytoalexin [5] |
7-Hydroxy-2,5-dimethyl- | 7-OH; 2,5-diCH₃ | AChE inhibition | PAS binding [8] |
Crassin G | Complex tetrahydroxy | Cytotoxic | HeLa cell inhibition [10] |
Chromones (unsaturated) and chromanones (saturated at C2–C3) exhibit distinct pharmacological behaviors due to electronic and conformational differences:
Table 2: Functional Differences Between Chromones and Chromanones
Property | Chromone | Chromanone | Biological Consequence |
---|---|---|---|
C2–C3 bond | Unsaturated (C=C) | Saturated (C–C) | Altered electrophilicity & conformation |
C4 Carbonyl reactivity | High (Michael acceptor) | Moderate | Chromones: more off-target toxicity |
Antioxidant mechanism | Phenolic OH donation | Phenolic OH + C3–H donation | Chromanones: enhanced ROS scavenging |
Anticancer potency | High (caspase activation) | Moderate | Chromanones: better safety profiles |
The saturated C2–C3 bond in chromanones critically influences pharmacophore design:
However, synthetic challenges arise with chromanones:
Table 3: Impact of Substituents on Chromanone Bioactivity
Substituent Position | Group | Effect on Bioactivity | Example |
---|---|---|---|
C2 | CH₃ | ↑ Metabolic stability; ↑ steric bulk for target engagement | 7-Hydroxy-2,2-dimethyl- variant [4] |
C5 | CH₃ | ↑ Lipophilicity; moderate electron donation | 7-Hydroxy-2,5-dimethyl- variant [4] |
C7 | OH | ↑ H-bonding; radical scavenging | IC₅₀ for AChE: 0.10 μM [8] |
C3 | Benzylidene | ↑ Cytotoxicity via apoptosis induction | IC₅₀ (HeLa): 8.2 μM [5] |
Future directions emphasize hybrid molecules, such as chromanone-dithiocarbamates, to enhance multitarget engagement (e.g., AChE inhibition combined with β-amyloid anti-aggregation) [8] [10].
Complete Compound List
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7